molecular formula C21H26N2O3 B1158000 Pelirine CAS No. 30435-26-8

Pelirine

Cat. No. B1158000
CAS RN: 30435-26-8
M. Wt: 354.45
InChI Key:
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Description

Pelirine is an emerging class of drugs that has been gaining attention in recent years due to its potential to treat a variety of neurological and psychiatric disorders. The drug is a synthetic derivative of the naturally occurring neurotransmitter dopamine and has been studied for its ability to modulate the release of this neurotransmitter. The drug has also been studied for its ability to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on Pelirine.

Scientific Research Applications

  • Cardiac Hypertrophy and Heart Failure : A study by Gao et al. (2018) explored how the traditional Chinese medicine Qiliqiangxin (QLQX) protects against phenylephrine-induced cardiac hypertrophy, suggesting a potential application of PE in cardiac disease models.

  • Infertility in Men : Rozati et al. (2002) investigated the role of environmental estrogens like phthalate esters (PEs) in semen quality deterioration in infertile men. This study links PE exposure to adverse effects on male reproductive health. (Rozati et al., 2002)

  • Cerebrovascular Response in Traumatic Brain Injury : Froese et al. (2020) conducted a systematic review on the effects of intravenous phenylephrine in traumatic brain injury, highlighting its influence on cerebrovascular response and cerebral blood flow. (Froese et al., 2020)

  • Endocrine-Disrupting Chemicals : The impact of phenylephrine on endocrine systems was discussed by Pope et al. (2014), in the context of performance-enhancing drugs and their associated health risks. (Pope et al., 2014)

  • Sepsis-Induced Cardiac Dysfunction : A study by Li et al. (2019) explored how phenylephrine could inhibit sepsis-induced cardiac dysfunction, inflammation, and mitochondrial injury through the PI3K/Akt signaling pathway. (Li et al., 2019)

Mechanism of Action

Target of Action

Pelirine is an alkaloid isolated from R. perakensis The specific targets of Pelirine are currently not well-defined in the literature

Mode of Action

It is known that pelirine causes death in mice at concentrations of 100 mg/kg and above . This suggests that Pelirine interacts with its targets in a way that leads to lethal outcomes at high concentrations. More research is needed to elucidate the specific interactions between Pelirine and its targets.

Result of Action

Pelirine has been found to cause death in mice at concentrations of 100 mg/kg and above

properties

IUPAC Name

15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJKLERWGHCFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pelirine

Q & A

Q1: What is interesting about the chemical structure of pelirine compared to other alkaloids found in Rauwolfia species?

A1: Pelirine belongs to the 2-acyl indole group of alkaloids. This structure is unusual for alkaloids found in Rauwolfia species, although it has been observed in alkaloids isolated from other genera in the Apocynaceae family, such as Voacanga and Ochrosia [].

Q2: What is the primary source of pelirine, and how does its alkaloid profile compare to other related species?

A2: Pelirine was first isolated from Rauwolfia perakensis, a shrub native to Malaysia []. Interestingly, the alkaloid profile of Rauwolfia cambodiana closely resembles that of R. perakensis, with isoreserpiline being the principal alkaloid in both species. This similarity raises the possibility that these two species may be synonymous [].

Q3: What traditional medicinal uses have been documented for Rauwolfia perakensis, the primary source of pelirine?

A3: Rauwolfia perakensis has been traditionally used to treat inflamed eyes and suppurating eyelids in Malaysian folk medicine. Additionally, its fruits have been recorded as an ingredient in poisons [].

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